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Introduction
Zaurategrast (also known as CDP323) is a small-molecule prodrug that acts as an antagonist

to α4-integrins, specifically targeting the Very Late Antigen-4 (VLA-4).[1] By blocking the

interaction between VLA-4 on leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) on

the vascular endothelium, Zaurategrast inhibits the migration of immune cells across the

blood-vessel wall into inflamed tissues.[1][2] This mechanism of action made it a candidate for

treating inflammatory diseases such as multiple sclerosis. Preclinical studies in rodent models

of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis,

demonstrated that oral administration of Zaurategrast was effective in significantly reducing

disease severity, both when administered prophylactically and therapeutically.[1][3]

Despite promising preclinical results, the development of Zaurategrast was discontinued in

2009 due to insufficient efficacy in Phase II clinical trials.[1] Consequently, detailed formulation

and pharmacokinetic data from rodent studies are not widely published. These application

notes provide a summary of the known information and present generalized protocols for the

oral administration of Zaurategrast to rodents for research purposes, based on established

methodologies for oral drug delivery in these species.
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Specific quantitative pharmacokinetic (PK) and efficacy data for Zaurategrast in rodents are

not readily available in peer-reviewed literature. The tables below are provided as templates for

researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of Zaurategrast in Rodents Following Oral

Administration

Parameter Value (Mean ± SD) Units

Dose mg/kg

Cmax ng/mL

Tmax h

AUC(0-t) ng·h/mL

AUC(0-inf) ng·h/mL

t1/2 h

Bioavailability (F%) %

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Template for Efficacy Data of Zaurategrast in a Rodent EAE Model

Treatment Group
Mean Peak Clinical
Score (± SEM)

Mean Onset Day (±
SEM)

Cumulative
Disease Score (±
SEM)

Vehicle Control

Zaurategrast (X

mg/kg)

Zaurategrast (Y

mg/kg)

Positive Control
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Clinical scores are typically graded on a scale of 0-5, reflecting the severity of paralysis.[4][5]

Signaling Pathway
The therapeutic effect of Zaurategrast is based on the inhibition of leukocyte trafficking to sites

of inflammation. The diagram below illustrates the signaling pathway targeted by Zaurategrast.

Caption: Zaurategrast blocks the VLA-4 and VCAM-1 interaction.

Experimental Protocols
Due to the discontinuation of Zaurategrast's development, specific formulation details are not

publicly available. Researchers should perform formulation development and dose-ranging

studies to determine the optimal vehicle and dosage for their specific rodent model.

Protocol 1: Formulation Preparation (General Guidance)
Zaurategrast is a small molecule with a molar mass of 521.415 g/mol .[1] Its solubility

characteristics will dictate the appropriate vehicle.

1. Solubility Testing (Recommended):

Assess the solubility of Zaurategrast in common preclinical vehicles (e.g., water, saline,

0.5% methylcellulose, corn oil, polyethylene glycol 400).

The choice of vehicle will depend on whether a solution or suspension is required.

2. Example Vehicle Preparation (Suspension):

A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.

To prepare 100 mL:

Heat 50 mL of sterile water to 60-80°C.

Slowly add 0.5 g of methylcellulose while stirring to disperse.

Add 50 mL of cold sterile water and continue stirring until a clear, viscous solution forms.
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Store at 2-8°C.

3. Zaurategrast Formulation:

Weigh the required amount of Zaurategrast powder based on the desired concentration and

final volume.

If preparing a suspension, wet the powder with a small amount of vehicle to form a paste.

Gradually add the remaining vehicle while triturating or stirring to achieve a uniform

suspension.

Protocol 2: Oral Administration via Gavage
Oral gavage ensures accurate dosing but can induce stress.[6] Proper training and technique

are essential.

Materials:

Zaurategrast formulation

Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice; 16-

18 gauge, 3-inch for rats)

Syringes

Animal scale

Procedure:

Weigh the animal to calculate the precise volume to be administered. The maximum

recommended volume for oral gavage in mice is 10 mL/kg and for rats is 10 mL/kg.

Fill a syringe with the calculated volume of the Zaurategrast formulation.

Gently restrain the rodent. For a mouse, this can be done by scruffing the neck and back to

immobilize the head and body.
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With the animal's head tilted slightly upwards, insert the gavage needle into the mouth,

passing it along one side of the palate towards the esophagus. Do not force the needle.

Once the needle is correctly positioned in the esophagus (a slight resistance may be felt),

dispense the liquid slowly.

Withdraw the needle smoothly and return the animal to its cage.

Monitor the animal for any signs of distress or injury (e.g., difficulty breathing, which could

indicate accidental tracheal administration).

Protocol 3: Voluntary Oral Administration in Jelly
This method reduces stress associated with gavage and is suitable for chronic studies.[3][6]

Materials:

Zaurategrast

Gelatin, sucralose, and food flavoring

Small weighing dishes or multi-well plates

Procedure:

Jelly Preparation:

Prepare a 2% sucralose solution in water.

Prepare a gelatin stock solution according to the manufacturer's instructions, using the

sucralose solution instead of plain water. Add a palatable flavor (e.g., strawberry).

Keep the gelatin solution warm and liquid.

Drug Incorporation:

Calculate the amount of Zaurategrast needed per jelly portion based on the target dose

and the average weight of the mice.
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Dissolve or suspend the Zaurategrast in a minimal amount of a suitable solvent or vehicle

(e.g., 0.1% Tween 80 in sucralose solution) that is compatible with the jelly.[6]

Mix the drug solution/suspension thoroughly with a pre-measured aliquot of the warm

gelatin solution.

Dispense the mixture into molds and allow it to set at 2-8°C.

Animal Training (Acclimation):

For 2-4 days prior to the study, provide the mice with a drug-free (vehicle only) jelly to

acclimatize them to the new food item.

House mice individually during dosing to ensure accurate consumption and prevent

fighting.[7]

Dosing:

Provide each mouse with one medicated jelly.

Ensure the entire portion is consumed to confirm the full dose was administered.

Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of Zaurategrast
in a rodent EAE model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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